
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was first discovered by Pfizer as a potential treatment for autoimmune diseases, including rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK substrates, including signal transducers and activators of transcription (STATs), which are involved in the downstream signaling pathways of cytokines. The inhibition of JAK activity by N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide results in the suppression of cytokine signaling and the modulation of immune responses.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has been shown to have potent immunosuppressive effects in vitro and in vivo. Inhibition of JAK activity by N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide results in the suppression of cytokine production by immune cells, including T cells, B cells, and natural killer (NK) cells. This leads to the modulation of immune responses and the reduction of inflammation in autoimmune and inflammatory diseases. N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has also been shown to have antiproliferative effects on cancer cells, and it has been investigated as a potential anticancer agent.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has several advantages as a tool for scientific research. It is a highly selective inhibitor of JAK enzymes, and it has been extensively characterized for its mechanism of action and biochemical and physiological effects. N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life. However, N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, including tyrosine kinase 2 (TYK2) and spleen tyrosine kinase (SYK), which may complicate the interpretation of experimental results. N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide is also a potent immunosuppressive agent, and its use in animal studies may require careful consideration of ethical and safety concerns.
Future Directions
For research on N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide may include the development of more selective JAK inhibitors with fewer off-target effects, the investigation of its potential use in combination with other anticancer agents, and the exploration of its role in other biological processes beyond cytokine signaling.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the reaction of 3-chloro-2-methylbenzoic acid with 2-amino-4-phenyl-5-cyanopyrimidine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate N-(3-chloro-2-methylphenyl)-2-amino-4-phenyl-5-cyanopyrimidine. This intermediate is then converted to N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide by reaction with ethyl chloroformate and subsequent hydrolysis.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has been used extensively in scientific research as a tool to study the role of JAK enzymes in various biological processes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide has been shown to inhibit the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-aminobenzamide to form N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide.", "Starting Materials": [ "3-chloro-2-methylbenzoic acid", "thionyl chloride", "2-aminobenzamide" ], "Reaction": [ "Step 1: 3-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride.", "Step 2: 2-aminobenzamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The resulting mixture is then heated under reflux for several hours to complete the reaction.", "Step 4: The reaction mixture is cooled and the solid product is filtered and washed with cold water.", "Step 5: The crude product is purified by recrystallization from a suitable solvent to obtain N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide as a white solid." ] } | |
CAS RN |
887897-63-4 |
Product Name |
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.78 |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-14(19)8-5-9-15(11)21-16(23)13-10-20-18(25)22(17(13)24)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,25)(H,21,23) |
InChI Key |
FVJXSEJPPLFGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[2-(1,3-thiazol-2-yl)-1,3-dihydroisoindol-4-yl]propanamide](/img/structure/B2912311.png)
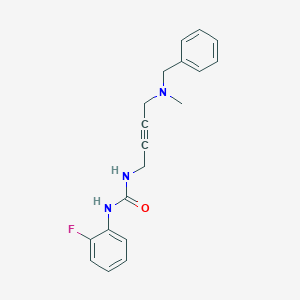
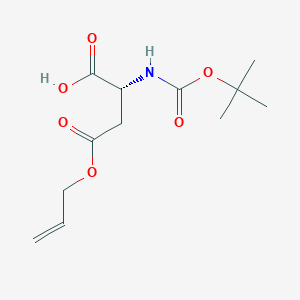

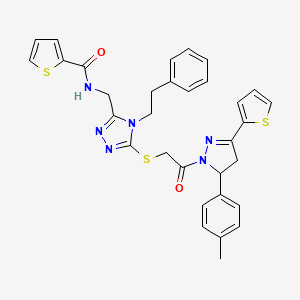
![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)
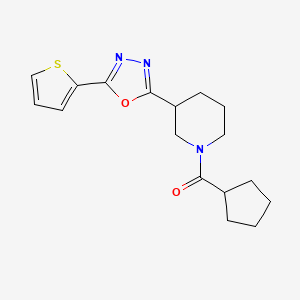
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
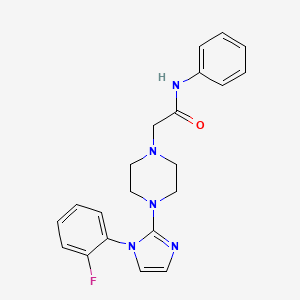
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
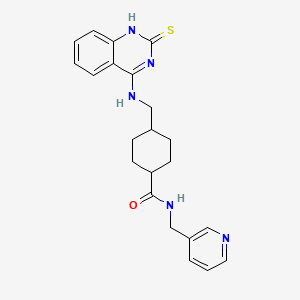
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)